

AT13148: A Technical Whitepaper on ATP-Competitive Inhibition of AGC Kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, small-molecule inhibitor that functions through ATP-competitive inhibition of the AGC family of protein kinases.[1] This multi-targeted agent demonstrates significant activity against key nodes in oncogenic signaling pathways, including AKT, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4] Its ability to simultaneously block these critical pathways underscores its potential as an anti-neoplastic agent.[1] Dysregulation of the PI3K/AKT/mTOR pathway, a central cellular signaling cascade, is a frequent event in tumorigenesis, often correlating with increased tumor survival and therapeutic resistance.[1] This document provides a comprehensive technical overview of **AT13148**, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action: ATP-Competitive Inhibition

AT13148 exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of target kinases.[1][5] This mode of action prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. The discovery of **AT13148** was facilitated by fragment-based screening and structure-based design, with X-ray crystallography confirming its binding within the ATP pocket of a PKA-AKT chimera, a validated surrogate for studying inhibitor-AKT interactions.[5]

As a multi-AGC kinase inhibitor, **AT13148**'s therapeutic potential lies in its ability to concurrently suppress multiple signaling pathways that drive cancer cell proliferation and survival.^[6]

Preclinical studies have demonstrated that **AT13148** treatment leads to a significant reduction in the phosphorylation of downstream substrates of AKT, p70S6K, PKA, and ROCK, ultimately inducing apoptosis in cancer cells with relevant genetic alterations.^{[2][5]}

Quantitative Inhibitory Profile

The potency of **AT13148** has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical IC50 Values for AT13148 Against AGC Kinases

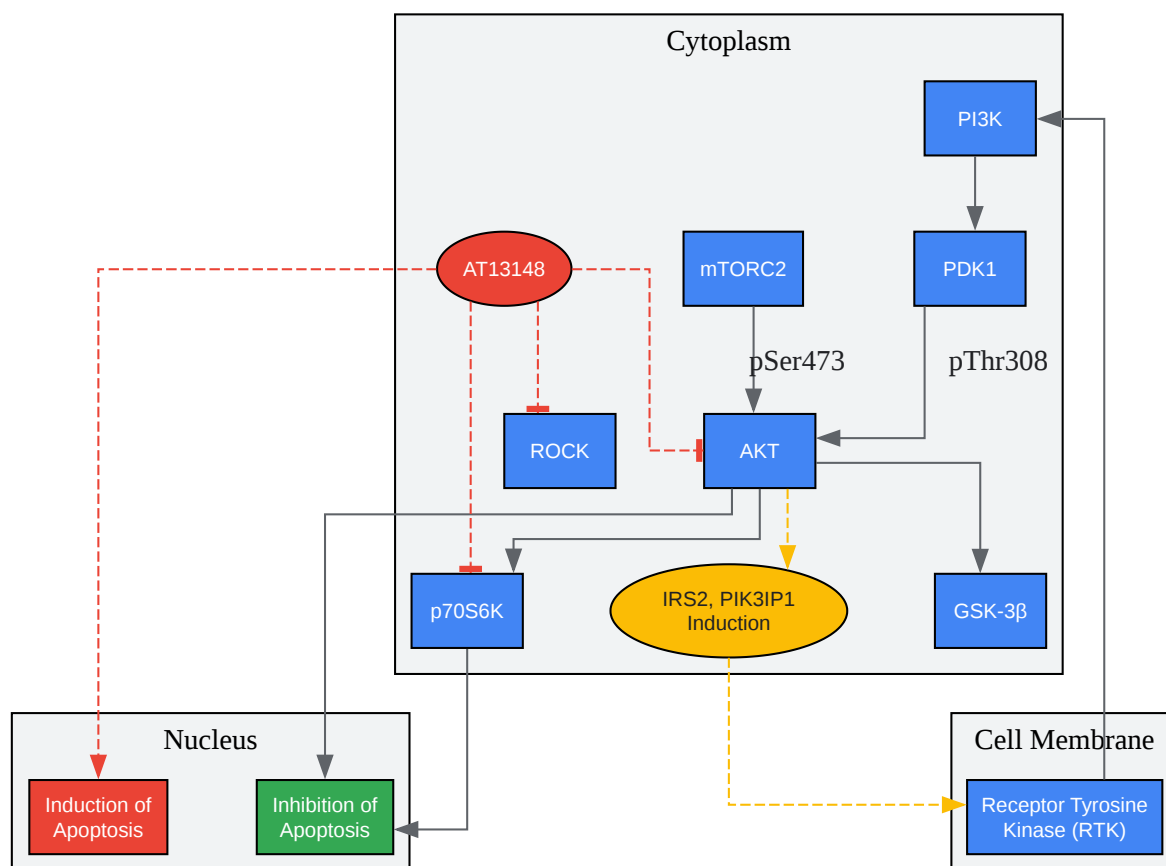
Kinase Target	IC50 (nM)
AKT1	38
AKT2	402
AKT3	50
p70S6K	8
PKA	3
ROCK I	6
ROCK II	4
RSK1	85
SGK3	63
Data sourced from MedchemExpress and other publications. ^{[3][7][8]}	

Table 2: Cellular GI50 Values for AT13148 in Cancer Cell Lines

Cell Line Context	GI50 (μM)
Panel of cancer cell lines with deregulated PI3K-AKT-mTOR or RAS-RAF pathways	1.5 - 3.8
GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. [3] [4]	

Signaling Pathways and Pharmacodynamics

AT13148 primarily targets the PI3K/AKT/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival. By inhibiting AKT and p70S6K, **AT13148** effectively disrupts this pathway.[\[1\]](#) Furthermore, its potent inhibition of ROCK kinases suggests an impact on cell motility and metastasis.[\[9\]](#) An interesting pharmacodynamic effect observed with **AT13148** and other ATP-competitive AKT inhibitors is the induction of AKT phosphorylation at Serine 473. However, studies have shown this is not a therapeutically relevant reactivation, as the phosphorylation of downstream AKT substrates remains suppressed.[\[5\]](#) Gene expression analyses have revealed that **AT13148** predominantly modulates apoptosis-related genes.[\[2\]](#)[\[6\]](#) A compensatory feedback loop involving the induction of upstream regulators such as IRS2 and PIK3IP1 has also been observed.[\[2\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: **AT13148** inhibits key AGC kinases to block proliferation and induce apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of **AT13148**.

In Vitro Kinase Assay

This protocol is for determining the IC₅₀ values of **AT13148** against specific kinases.

Materials:

- Recombinant human kinases (e.g., AKT1, p70S6K, ROCK1)
- Kinase-specific peptide substrate
- ATP (at a concentration equivalent to the K_m for each enzyme)
- **AT13148** (serial dilutions)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 384-well plates
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **AT13148** in DMSO and then dilute in assay buffer.
- In a 384-well plate, add 2.5 µL of the diluted **AT13148** solution or vehicle control (DMSO).
- Add 2.5 µL of a solution containing the kinase and its specific peptide substrate to each well.
- Initiate the kinase reaction by adding 5 µL of ATP solution.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each **AT13148** concentration relative to the vehicle control.

- Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (SRB or Alamar Blue)

This assay measures the effect of **AT13148** on the proliferation of cancer cell lines.^[4]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **AT13148** (serial dilutions)
- 96-well plates
- For SRB: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution
- For Alamar Blue: Alamar Blue reagent
- Plate reader (absorbance for SRB, fluorescence for Alamar Blue)

Procedure:

- Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **AT13148** or vehicle control (DMSO) and incubate for 72-96 hours.^[4]
- For SRB Assay:
 - Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
 - Wash the plates five times with water and allow them to air dry.
 - Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

- Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilize the bound dye with 10 mM Tris base solution.
- Read the absorbance at 510 nm.
- For Alamar Blue Assay:
 - Add Alamar Blue reagent (10% of the culture volume) to each well.
 - Incubate for 1-4 hours at 37°C, protected from light.
 - Read fluorescence with excitation at 560 nm and emission at 590 nm.
- Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of **AT13148** concentration.

Western Blot Analysis for Phospho-Protein Levels

This method is used to assess the pharmacodynamic effects of **AT13148** on downstream signaling proteins.

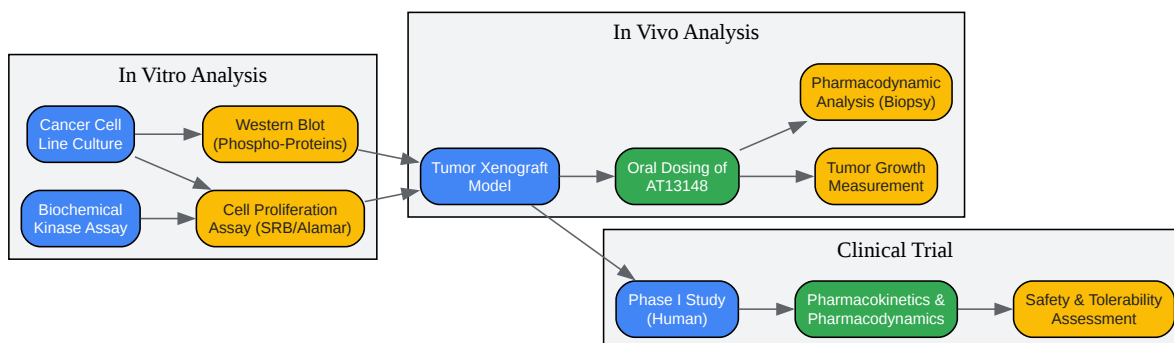
Materials:

- Cancer cell lines
- **AT13148**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3 β , anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Treat cultured cells with **AT13148** at various concentrations for a specified time (e.g., 1 hour).^[5]
- Lyse the cells and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein or a loading control like GAPDH.



[Click to download full resolution via product page](#)

Caption: A typical preclinical to clinical workflow for evaluating **AT13148**.

Conclusion

AT13148 is a novel, orally active, ATP-competitive inhibitor of multiple AGC kinases, demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical cancer models.[2][10] Its distinct mechanism of action, targeting several key nodes in the PI3K/AKT/mTOR and ROCK signaling pathways, presents a compelling strategy to overcome resistance mechanisms associated with single-target inhibitors.[2][5] The data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals investigating the therapeutic potential of **AT13148** and similar multi-kinase inhibitors. While a first-in-human study suggested a narrow therapeutic index which halted further development, the lessons learned in the design and testing of agents that simultaneously inhibit multiple kinases are significant for the future of cancer therapy.[7][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT13148, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT13148: A Technical Whitepaper on ATP-Competitive Inhibition of AGC Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-atp-competitive-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com